molecular formula C11H18ClNO2 B1493149 3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one CAS No. 2098072-99-0

3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one

Cat. No. B1493149
CAS RN: 2098072-99-0
M. Wt: 231.72 g/mol
InChI Key: IESFPOMSZWGHRU-UHFFFAOYSA-N
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Description

3-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one, also known as 3-Chloro-1-cyclopenta[e][1,4]oxazepin-1-ylpropanoic acid, is an organic compound belonging to the oxazepin family. It is a colorless solid with a molecular weight of 225.7 g/mol. It is a versatile compound that has been used in a variety of applications in the field of organic synthesis, such as the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used as a starting material for the synthesis of various heterocyclic compounds.

Scientific Research Applications

Synthetic Pathways and Reactivity

A study by Trofimov et al. (2017) investigated the transformation of cycloadducts involving methyl 4-hydroxyalk-2-ynoates and 1,8-diazabicyclo[5.4.0]undec-7-ene into structures linking furan-2(5H)-one and caprolactam rings through an aminopropane tether, showcasing a method for creating complex heterocyclic structures Trofimov et al., 2017.

Catalysis

Research by Bikas et al. (2018) presented new Cu(II) complexes of a 1,3-oxazolidine-based ligand, showcasing their catalytic activity in the oxidation of benzyl alcohol using H2O2 or TBHP as oxidants. This study highlighted the potential of 1,3-oxazolidine derivatives in catalytic processes Bikas et al., 2018.

Material Science and Ligand Design

In the field of material science and ligand design, Durmuş et al. (2008) synthesized novel, nickel phthalocyanines bearing peripherally alpha(α)-substituents. These compounds exhibited unique spectroscopic properties and aggregation behavior in various solvents, suggesting potential applications in dye-sensitized solar cells and electronic devices Durmuş et al., 2008.

Antifungal Activity

Lima-Neto et al. (2012) explored the synthesis of 1,2,3-triazole derivatives via copper-catalyzed azide alkyne cycloaddition and evaluated their in vitro antifungal activity against Candida strains. This research illustrates the potential of utilizing heterocyclic chemistry for developing new antifungal agents Lima-Neto et al., 2012.

properties

IUPAC Name

1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-5-4-11(14)13-6-7-15-8-9-2-1-3-10(9)13/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESFPOMSZWGHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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